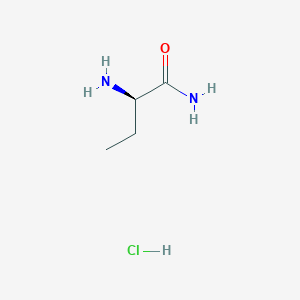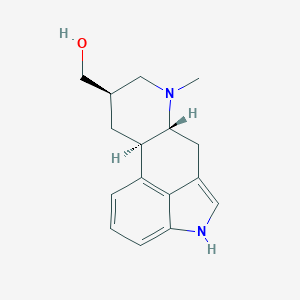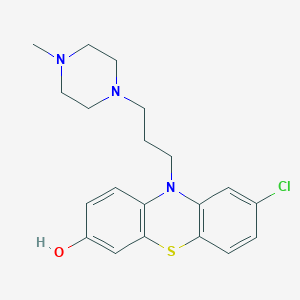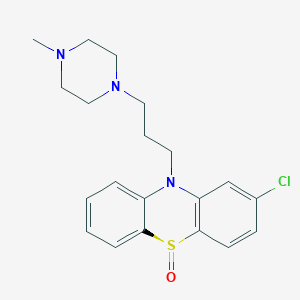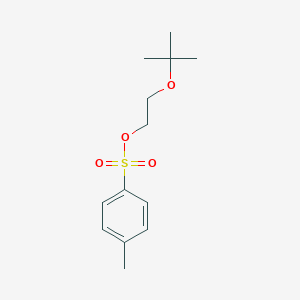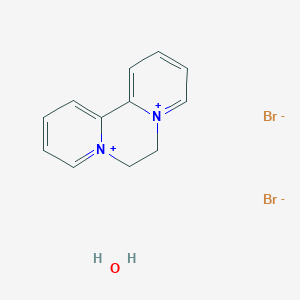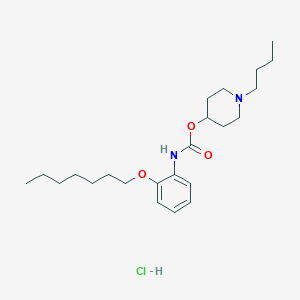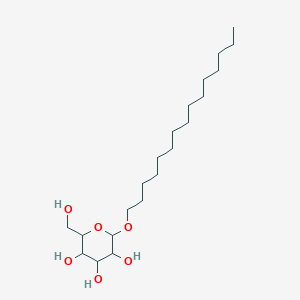
Pentadecyl D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecyl D-glucoside is a type of glycolipid that has been the focus of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of Pentadecyl D-glucoside is not fully understood. However, it is believed to inhibit the growth of cancer cells and bacteria by disrupting their cell membranes. This compound has also been shown to increase the permeability of cell membranes, which may contribute to its ability to inhibit the growth of cancer cells and bacteria.
Efectos Bioquímicos Y Fisiológicos
Pentadecyl D-glucoside has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. Additionally, Pentadecyl D-glucoside has been shown to increase the permeability of cell membranes, which may contribute to its ability to inhibit the growth of cancer cells and bacteria. In vivo studies have demonstrated that Pentadecyl D-glucoside can reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentadecyl D-glucoside has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a two-step process. Additionally, this compound has been shown to have potent antimicrobial and anticancer activity. However, one limitation is that the mechanism of action of Pentadecyl D-glucoside is not fully understood. Additionally, this compound has not been extensively studied in vivo, and its safety profile has not been fully established.
Direcciones Futuras
There are several future directions for research on Pentadecyl D-glucoside. One area of research is to investigate the mechanism of action of this compound and how it interacts with cell membranes. Additionally, further studies are needed to establish the safety profile of Pentadecyl D-glucoside and its potential use in pharmaceuticals, cosmetics, and agriculture. Finally, more in vivo studies are needed to determine the efficacy of this compound in treating various diseases.
Métodos De Síntesis
Pentadecyl D-glucoside is synthesized using a two-step process. The first step involves the preparation of pentadecanol, which is then reacted with glucose to form Pentadecyl D-glucoside. The reaction is catalyzed by an acid catalyst and carried out in a solvent such as methanol or ethanol.
Aplicaciones Científicas De Investigación
Pentadecyl D-glucoside has been investigated for its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture. In pharmaceuticals, this compound has been studied for its ability to inhibit the growth of cancer cells and bacteria. In cosmetics, Pentadecyl D-glucoside has been used as an emulsifier and moisturizer. In agriculture, this compound has been investigated for its potential use as a plant growth regulator.
Propiedades
Número CAS |
100243-42-3 |
|---|---|
Nombre del producto |
Pentadecyl D-glucoside |
Fórmula molecular |
C21H42O6 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-pentadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26-21-20(25)19(24)18(23)17(16-22)27-21/h17-25H,2-16H2,1H3 |
Clave InChI |
ISGYDHIDXXZAOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Otros números CAS |
100243-42-3 |
Sinónimos |
pentadecyl D-glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



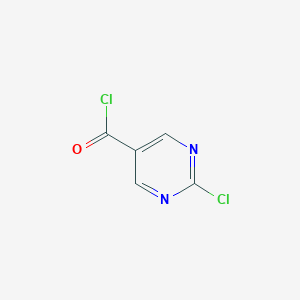
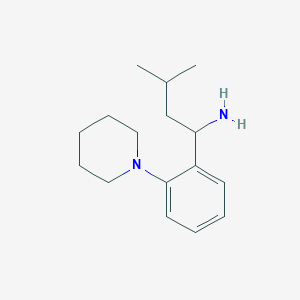
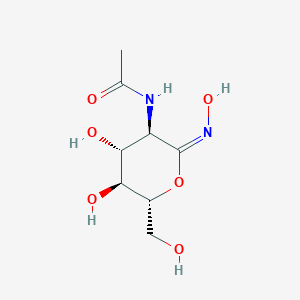
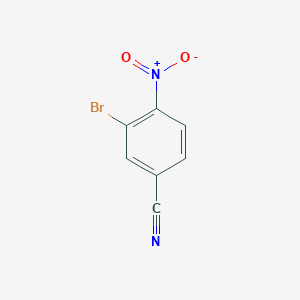
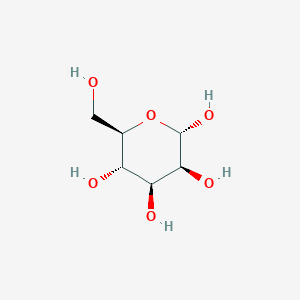
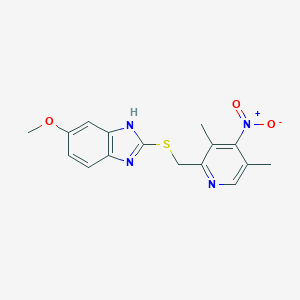
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
